molecular formula C15H14N4O2S B3006994 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034485-84-0

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3006994
CAS No.: 2034485-84-0
M. Wt: 314.36
InChI Key: AZPHUWJMYHMKCT-UHFFFAOYSA-N
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Description

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrazine ring

Preparation Methods

The synthesis of 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene-2-carbonyl chloride: This can be achieved by reacting thiophene-2-carboxylic acid with thionyl chloride.

    Nucleophilic substitution: The thiophene-2-carbonyl chloride is then reacted with piperidine to form 1-(thiophene-2-carbonyl)piperidine.

    Formation of the pyrazine-2-carbonitrile: This involves the reaction of 2-chloropyrazine with sodium cyanide.

    Coupling reaction: Finally, the 1-(thiophene-2-carbonyl)piperidine is coupled with pyrazine-2-carbonitrile under basic conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Comparison with Similar Compounds

Similar compounds to 3-((1-(Thiophene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile include:

    Thiophene derivatives: Such as thiophene-2-carboxylic acid and its esters.

    Piperidine derivatives: Such as 1-(thiophene-2-carbonyl)piperidine.

    Pyrazine derivatives: Such as pyrazine-2-carbonitrile.

What sets this compound apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[1-(thiophene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c16-9-12-14(18-6-5-17-12)21-11-3-1-7-19(10-11)15(20)13-4-2-8-22-13/h2,4-6,8,11H,1,3,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPHUWJMYHMKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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